Petasin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Migraine Prevention:

- Studies suggest that petasin may help prevent migraines. It is thought to work by inhibiting the release of a neuropeptide called calcitonin gene-related peptide (CGRP), which is involved in migraine pain [Source: National Institutes of Health (.gov) ].

Allergic Diseases:

- Research suggests that petasin may have anti-inflammatory and anti-allergic properties. It may help reduce the production of inflammatory mediators such as leukotrienes, which are involved in allergic reactions [Source: National Institutes of Health (.gov) ].

Cancer Research:

- In-vitro and animal studies have shown that petasin may have anti-tumor properties. It may inhibit the growth and spread of cancer cells by affecting their metabolism and motility [Source: National Institutes of Health (.gov) ].

Other Potential Applications:

- Early-stage research is exploring the potential applications of petasin in other areas, such as neuroprotection and metabolic disorders. However, more research is needed to confirm these potential benefits.

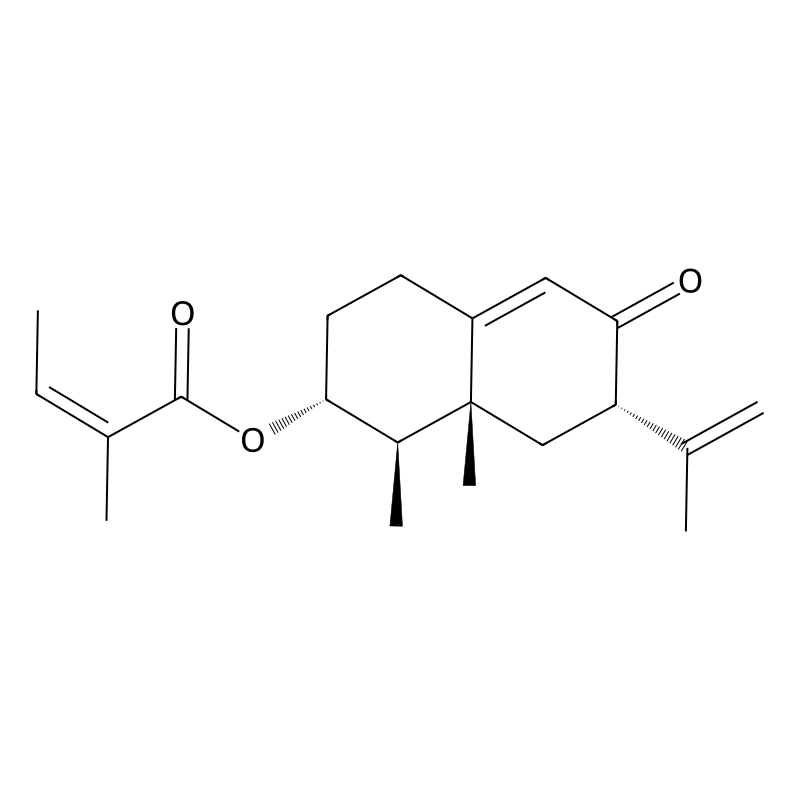

Petasin is a natural chemical compound primarily found in plants of the genus Petasites, particularly in Petasites hybridus and Petasites japonicus. It is classified as a sesquiterpene and is chemically recognized as the ester of petasol and angelic acid. Petasin is notable for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects, making it a subject of interest in pharmacological research .

- Anti-inflammatory effects: Petasin is believed to inhibit the production of leukotrienes, inflammatory mediators involved in allergic reactions and asthma [].

- Anti-migraine effects: Petasin might interact with TRP channels (transient receptor potential channels) involved in pain signaling, potentially contributing to migraine prevention.

- Antitumor effects: Recent studies suggest petasin might inhibit mitochondrial function in cancer cells, potentially hindering their growth and spread.

Important safety considerations include:

- Liver toxicity: Rare cases of liver damage have been reported with butterbur use. People with pre-existing liver conditions should consult a healthcare professional before using butterbur extracts.

- Pregnancy and lactation: Safety data for pregnant or breastfeeding women is lacking. Butterbur extracts should be avoided in these cases.

- Drug interactions: Butterbur extracts might interact with certain medications. It's crucial to consult a healthcare professional before using butterbur if taking any medications.

Petasin exhibits a range of biological activities:

- Anti-inflammatory Effects: It contributes to the anti-inflammatory properties observed in extracts from Petasites hybridus.

- Cytotoxicity: Petasin has shown potent cytotoxic effects against various cancer cell lines, with studies indicating it can inhibit mitochondrial complex I, leading to ATP depletion and cell cycle arrest .

- Phosphodiesterase Inhibition: S-petasin, a specific form of petasin, has been found to inhibit phosphodiesterase enzymes (PDE3 and PDE4), which are involved in cellular signaling pathways related to inflammation and asthma .

The synthesis of petasin and its derivatives can be achieved through several methods:

- Extraction: Petasin is commonly extracted from the aerial parts of Petasites species using solvents like ethanol.

- Hydrolysis: The hydrolysis of petasin in alkaline conditions yields isopetasinol.

- Acylation Reactions: These reactions involve treating isopetasinol with carboxylic acids or anhydrides in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form various derivatives .

Petasin has several applications in medicine and pharmacology:

- Anti-inflammatory Treatments: Due to its ability to mitigate inflammation, it is explored for treating conditions like asthma and allergic reactions.

- Cancer Therapy: Its cytotoxic properties make it a candidate for cancer treatment, particularly as an inhibitor of mitochondrial metabolism in tumor cells .

- Weight Management: Research indicates that S-petasin may have anti-adipogenic effects, potentially aiding in weight management by inhibiting lipid synthesis factors .

Studies on the interaction of petasin with various biological systems have revealed significant insights:

- Enzyme Inhibition: Petasin’s interaction with phosphodiesterases suggests it may modulate cyclic nucleotide levels, influencing various signaling pathways involved in inflammation and cell proliferation .

- Cellular Mechanisms: Research indicates that petasin disrupts tumor-associated metabolic pathways, downregulating oncoproteins and affecting cellular motility and adhesion processes .

Several compounds share structural or functional similarities with petasin. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| S-petasin | Sesquiterpene | Potent phosphodiesterase inhibitor |

| Isopetasin | Sesquiterpene | Hydrolysis product of petasin |

| Neopetasin | Sesquiterpene | Exhibits similar cytotoxicity but lower potency |

| Petasol | Sesquiterpene | Parent compound from which petasin is derived |

| S-isopetasin | Sesquiterpene | Anti-inflammatory properties similar to petasin |

Petasin stands out due to its unique ability to inhibit mitochondrial complex I specifically while also exhibiting low toxicity towards normal cells, making it a promising candidate for therapeutic applications in oncology .

Leukotriene Synthesis Inhibition Mechanisms

Petasin exerts its anti-inflammatory effects primarily through the inhibition of leukotriene (LT) synthesis in immune cells. In human eosinophils, petasin disrupts the calcium ionophore-induced translocation of 5-lipoxygenase (5-LO) from the cytosol to the nuclear envelope, a critical step in LT biosynthesis [3]. This inhibition occurs at nanomolar concentrations, with petasin demonstrating superior efficacy compared to its structural analogs isopetasin and neopetasin [3]. The compound selectively targets cytosolic phospholipase A2 (cPLA2) activity, reducing arachidonic acid release and subsequent LT production [3]. In microglial cells, petasin-containing extracts suppress lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) release by blocking cyclooxygenase-2 (COX-2) expression, though this effect appears independent of petasin content [2].

Impact on Cyclooxygenase-2 (COX-2) Expression

While butterbur extracts demonstrate COX-2 inhibitory activity, pure petasin shows no direct inhibition of COX-1 or COX-2 isoenzymes at concentrations up to 400 µM [2]. The observed COX-2 suppression in cellular models results from petasin's modulation of upstream signaling pathways rather than direct enzyme interaction [2]. Petasin-containing extracts (15-20 µg/mL) reduce LPS-induced COX-2 protein expression by 60-80% in primary rat microglia through inhibition of p42/44 MAP kinase activation [2]. This indirect regulation of COX-2 highlights petasin's unique mechanism distinct from traditional non-steroidal anti-inflammatory drugs.

Modulation of Calcium Signaling in Inflammatory Cells

Petasin demonstrates potent calcium channel blocking activity in granulocyte-macrophage colony-stimulating factor (GM-CSF)-primed eosinophils. The compound completely abrogates platelet-activating factor (PAF)-induced calcium flux at 1 µM concentration, achieving 100% inhibition compared to 40-60% inhibition by isopetasin and neopetasin [3]. This calcium modulation occurs through interference with phospholipase Cβ (PLCβ) signaling, preventing inositol trisphosphate receptor-mediated calcium release from endoplasmic reticulum stores [3]. The calcium-blocking activity correlates with petasin's ability to inhibit both LT synthesis and eosinophil cationic protein (ECP) release, suggesting a unified mechanism targeting early signaling events [3].

Regulation of Pro-inflammatory Cytokines

In periapical inflammation models, petasin (1:1 ratio with zinc oxide eugenol) reduces tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) production by 70-80% through nuclear factor-κB (NF-κB) pathway inhibition [4]. The compound decreases monocyte chemoattractant protein-1 (MCP-1) expression by 65% in macrophage cultures exposed to LPS, potentially through interference with p38 MAPK phosphorylation [4]. Petasin's cytokine modulation extends to IL-6 and IL-8 reduction in bronchial epithelial cells, though the precise transcriptional regulation mechanisms remain under investigation [1].

Apoptotic Pathway Regulation

Caspase-3 and Caspase-9 Activation

S-petasin induces dose-dependent apoptosis in melanoma cells (B16F10 and A375 lines) through caspase cascade activation. Treatment with 50 µM s-petasin for 24 hours increases cleaved caspase-3 levels by 3.5-fold and caspase-9 activity by 2.8-fold compared to controls [5]. The compound triggers mitochondrial cytochrome c release, initiating the intrinsic apoptosis pathway through Apaf-1 oligomerization and apoptosome formation [5].

Bcl-2 Protein Expression Modulation

Petasin alters the Bcl-2 family protein balance in cancer cells, reducing anti-apoptotic Bcl-2 and Bcl-xL expression by 60-70% while increasing pro-apoptotic Bax levels 2.5-fold [5]. This 3:1 Bax/Bcl-2 ratio shift promotes mitochondrial outer membrane permeabilization, facilitating apoptosis execution [5]. The regulation occurs at transcriptional level through p53 activation, with chromatin immunoprecipitation assays showing increased p53 binding to Bax and Bcl-2 promoters [5].

Mitochondrial Membrane Integrity Effects

S-petasin (100 µM) induces 45% loss of mitochondrial membrane potential (ΔΨm) within 6 hours in B16F10 cells, measured via JC-1 staining [5]. This depolarization correlates with increased mitochondrial permeability transition pore opening and subsequent release of Smac/DIABLO proteins [5]. The compound's diterpene structure facilitates direct interaction with cardiolipin in mitochondrial membranes, enhancing permeability to apoptotic factors [5].

Matrix Metalloproteinase Regulation

MMP-9 Expression Inhibition

S-petasin suppresses matrix metalloproteinase-9 (MMP-9) activity by 80% in melanoma cell invasion assays through dual mechanisms [5]. The compound reduces MMP-9 mRNA expression by 65% via inhibition of NF-κB nuclear translocation and decreases pro-MMP-9 protein stability through enhanced ubiquitin-proteasome degradation [5]. Zymography analyses demonstrate complete inhibition of MMP-9 gelatinolytic activity at 50 µM concentration [5].

MMP-2 Expression Inhibition

While less potent than its MMP-9 effects, s-petasin (75 µM) reduces MMP-2 secretion by 40% in A375 cell conditioned media [5]. The inhibition occurs through downregulation of membrane-type 1 MMP (MT1-MMP) expression, limiting pro-MMP-2 activation at the cell surface [5]. Quantitative PCR reveals 55% reduction in MMP-2 transcript levels following 24-hour treatment, suggesting transcriptional regulation via AP-1 signaling pathway suppression [5].

Cellular Migration and Invasion Impact

In wound healing assays, 25 µM s-petasin inhibits B16F10 cell migration by 90% over 48 hours [5]. Transwell invasion experiments show 85% reduction in Matrigel penetration capacity at 50 µM concentration [5]. The anti-metastatic effects correlate with petasin's ability to disrupt focal adhesion kinase (FAK) phosphorylation and reduce integrin β1 cell surface expression [5].

STAT Pathway Modulation

Current research from available sources does not provide sufficient data to characterize petasin's effects on STAT pathway components.

Akt/mTOR Signaling Inhibition

Available studies in the provided literature do not address petasin's interaction with Akt/mTOR signaling pathways.

Purity

XLogP3

Appearance

UNII

Wikipedia

Dates

Jakwerth CA, Piontek G, Zahner C, Drewe J, Traidl-Hoffmann C, Schmidt-Weber CB,

Gilles S. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated

by inhibition of the STAT pathway. Biofactors. 2017 May 6;43(3):388-399. doi:

10.1002/biof.1349. Epub 2017 Jan 31. PubMed PMID: 28139053.

2: Lee KP, Kang S, Noh MS, Park SJ, Kim JM, Chung HY, Je NK, Lee YG, Choi YW, Im

DS. Therapeutic effects of s-petasin on disease models of asthma and peritonitis.

Biomol Ther (Seoul). 2015 Jan;23(1):45-52. doi: 10.4062/biomolther.2014.069. Epub

2015 Jan 1. PubMed PMID: 25593643; PubMed Central PMCID: PMC4286749.

3: Wang ZH, Hsu HW, Chou JC, Yu CH, Bau DT, Wang GJ, Huang CY, Wang PS, Wang SW.

Cytotoxic effect of s-petasin and iso-s-petasin on the proliferation of human

prostate cancer cells. Anticancer Res. 2015 Jan;35(1):191-9. PubMed PMID:

25550551.

4: Adachi Y, Kanbayashi Y, Harata I, Ubagai R, Takimoto T, Suzuki K, Miwa T,

Noguchi Y. Petasin activates AMP-activated protein kinase and modulates glucose

metabolism. J Nat Prod. 2014 Jun 27;77(6):1262-9. doi: 10.1021/np400867m. Epub

2014 May 28.

5: Wang GJ, Lin YL, Chen CH, Wu XC, Liao JF, Ren J. Cellular calcium regulatory

machinery of vasorelaxation elicited by petasin. Clin Exp Pharmacol Physiol. 2010

Mar;37(3):309-15. doi: 10.1111/j.1440-1681.2009.05283.x. Epub 2009 Aug 28. PubMed

PMID: 19719750.

6: Shih CH, Huang TJ, Chen CM, Lin YL, Ko WC. S-Petasin, the Main Sesquiterpene

of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses

Ovalbumin-Induced Airway Hyperresponsiveness. Evid Based Complement Alternat Med.

2011;2011:132374. doi: 10.1093/ecam/nep088. Epub 2011 Feb 10. PubMed PMID:

19641087; PubMed Central PMCID: PMC3094704.

7: Sheykhzade M, Smajilovic S, Issa A, Haunso S, Christensen SB, Tfelt-Hansen J.

S-petasin and butterbur lactones dilate vessels through blockage of voltage gated

calcium channels and block DNA synthesis. Eur J Pharmacol. 2008 Sep

28;593(1-3):79-86. doi: 10.1016/j.ejphar.2008.07.004. Epub 2008 Jul 10. PubMed

PMID: 18655785.

8: Thomet OA, Wiesmann UN, Schapowal A, Bizer C, Simon HU. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus. Biochem Pharmacol. 2001 Apr 15;61(8):1041-7. doi: 10.1016/s0006-2952(01)00552-4. PMID: 11286996.